Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-15-10(13)9-7-11(8-12-9)3-5-14-6-4-11/h9,12H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJYLBTZMNNGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCOCC2)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conversion from tert-Butyl 8-oxa-2-azaspiro[4.5]decane Derivatives
A significant synthetic route involves the transformation of tert-butyl protected derivatives into the desired ethyl ester. This approach is evidenced in multiple patent literatures and can be adapted for the synthesis of this compound.
The key steps include:
Preparation of the protected intermediate : Synthesis of tert-butyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate through established methods.
Deprotection : Removal of the tert-butyl group under acidic conditions (typically using TFA or HCl in an appropriate solvent).
Esterification : Re-esterification with ethanol under acidic catalysis to yield the target ethyl ester.
Four-Step Synthesis from 1,4-dioxaspiro[4.5]decane-8-one
Drawing from the synthetic methodology used for related compounds, a practical four-step synthesis can be adapted for preparing this compound:
Carbonitrile formation : Reaction of 1,4-dioxaspiro[4.5]decane-8-one with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a mixture of glycol dimethyl ether and ethanol at 0-20°C.
Side chain incorporation : Introduction of the appropriate functionalized side chain using lithium diisopropylamide and a suitable halogenated reagent in toluene at 0-20°C for approximately 12-13 hours.
Reduction and cyclization : Treatment with hydrogen in the presence of Raney nickel at approximately 50°C, followed by protection of the nitrogen with an appropriate protecting group.
Deprotection and esterification : Removal of protecting groups and esterification to yield the target ethyl ester.
This methodology has demonstrated yields ranging from 50-88% for individual steps when applied to similar compounds.
Alternative Preparation Methods
[3+2] Cycloaddition Approach
A compelling synthetic strategy involves [3+2] cycloaddition reactions to establish the spirocyclic core directly. Based on methodologies applied to related structures, this approach can be adapted for synthesizing this compound:
Cycloaddition reaction : A [3+2] cycloaddition between an appropriate ethoxycarbonyl methylidene starting material and N-(methoxymethyl)-N-(trimethylsilylmethyl) benzylamine in the presence of lithium fluoride to establish the spirocyclic core.
Deprotection-reprotection sequence : Removal of the benzyl group by hydrogenation followed by nitrogen protection with a Boc group.
Functional group manipulation : Introduction of the ethyl carboxylate functionality at the 3-position.
Final deprotection : Removal of protecting groups to yield the desired product.
Synthesis via Diazoacetate Chemistry
Recent developments in aldol chemistry reveal a potentially valuable approach using ethyl diazoacetate reactions for the preparation of related spirocyclic compounds:
O-Silylative aldol reaction : Reaction between an appropriate aldehyde and ethyl diazoacetate using catalytic N-heterocyclic carbene catalysis.
Spirocyclization : Formation of the spirocyclic core through controlled cyclization conditions.
Functional group interconversion : Conversion of intermediate functional groups to establish the final target structure.
This method offers mild reaction conditions and potential stereochemical control.
Reaction Parameters and Optimization
Critical Reaction Parameters
Based on documented syntheses of related compounds, the following parameters are crucial for successful preparation of this compound:
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 0-20°C (initial steps) | Critical for selectivity in early transformations |
| 50-70°C (later steps) | Required for effective cyclization and esterification | |
| Solvents | Ethers (THF, DME) | For organometallic reactions |
| Alcohols (methanol, ethanol) | For esterification steps | |
| Toluene | For LDA-mediated reactions | |
| Reaction time | 6-24 hours | Dependent on specific transformation |
| Catalysts | Raney nickel | For reduction steps |
| Acid catalysts | For deprotection and esterification | |
| Atmosphere | Inert (N₂) | For moisture-sensitive steps |
| H₂ | For reduction steps |
Yield Optimization Strategies
To achieve optimal yields in the preparation of this compound, the following strategies are recommended:
Temperature control : Precise temperature regulation, particularly during the formation of the spirocyclic center, is essential for maximizing selectivity.
Reagent quality : Use of freshly prepared or high-purity reagents, especially for sensitive reagents like lithium diisopropylamide or Raney nickel.
Anhydrous conditions : Rigorous exclusion of moisture using appropriate techniques (flame-dried glassware, inert atmosphere, anhydrous solvents).
Reaction monitoring : Careful TLC or HPLC monitoring to determine optimal reaction completion times.
Purification strategy : Selection of appropriate purification methods based on specific intermediates.
Purification and Characterization
Purification Techniques
The purification of this compound and its intermediates typically employs the following techniques:
Column chromatography : Silica gel chromatography using optimized solvent systems (typically hexane/ethyl acetate gradients).
Extraction protocols : Liquid-liquid extraction using dichloromethane or ethyl acetate against aqueous phases, with careful pH control for nitrogen-containing intermediates.
Recrystallization : Where applicable, recrystallization from appropriate solvent systems.
The documented purification sequence for related compounds includes:
- Extraction with ethyl acetate
- Washing with saturated brine
- Drying over anhydrous sodium sulfate
- Concentration under reduced pressure
- Purification by silica gel column chromatography
Analytical Characterization
The characterization of this compound typically includes:
Scale-Up Considerations and Industrial Relevance
The preparation methods described for this compound can be adapted for larger scale synthesis with appropriate modifications. Key considerations include:
Reagent selection : Substitution of certain reagents (e.g., lithium diisopropylamide) with more stable or cost-effective alternatives for large-scale operations.
Heat management : Implementation of effective heat transfer systems for exothermic steps, particularly during organometallic reactions.
Safety protocols : Development of specific safety measures for handling hazardous reagents (hydrogen gas, strong bases, etc.) at scale.
Process efficiency : Optimization of workup procedures to minimize solvent usage and streamline purification steps.
The industrial relevance of this compound stems from its potential applications in pharmaceutical development, particularly as an intermediate in the synthesis of complex bioactive molecules.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique spiro structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Oxygen vs. Nitrogen Substitution : The absence of the 8-oxa group in Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride () increases basicity due to the free amine, enhancing solubility in aqueous media compared to the oxygen-containing analog.
- Steric and Stereochemical Effects : The (2S)-methyl substitution in CAS 1935385-39-9 () introduces chirality, which may influence receptor binding selectivity in drug candidates.
- Salt Forms : Butenedioate () and hydrochloride salts () improve physicochemical properties, such as melting points and solubility, critical for formulation.
Pharmacological and Industrial Relevance
- Butenedioate Salt (CAS 24191-76-2): The dimethylaminoethyl ester and salt form () suggest utility in prodrug strategies, where ester hydrolysis releases active metabolites.
- Boc-Protected Analogs : Compounds like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate () demonstrate the importance of protecting groups in multi-step syntheses.
Biological Activity
Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate is a spirocyclic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and in medicinal chemistry. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a bicyclic structure that incorporates both oxygen and nitrogen atoms, contributing to its unique chemical properties. The synthesis of this compound typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions, often using a base such as sodium hydride in a solvent like dimethylformamide (DMF) .
Case Studies and Research Findings
- Anticancer Activity : Research indicates that derivatives of Ethyl 8-oxa-2-azaspiro[4.5]decane have shown promise in inhibiting cancer cell lines through FGFR4 modulation. A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against hepatocellular carcinoma cells, suggesting a pathway for further investigation into their use as anticancer agents .
- Antimicrobial Properties : Although less documented, preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The potential for these derivatives to act as enzyme inhibitors opens avenues for their application in treating infections caused by resistant bacteria .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential applications of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate | Potential enzyme inhibitor | Similar spirocyclic structure |
| 2-Oxa-8-azaspiro[4.5]decane | Antimicrobial activity | Shares nitrogen and oxygen functionality |
| 2,7-Diazaspiro[4.5]decane | Analgesic properties | Different nitrogen positioning affecting activity |
Q & A
Q. What are the key synthetic steps and optimization strategies for Ethyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate?
The synthesis involves multi-step transformations, including cyanomethylation, hydrogenation, and protective group strategies. For example:
- Step 1 : Cyanomethylation of methyl isobutyrate using bromoacetonitrile to form methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate (43% yield) .
- Step 2 : Hydrogenation with Raney nickel under 50 atm H₂ pressure to yield 8-oxa-2-azaspiro[4.5]decan-1-one (86% yield) .
- Step 3 : Boc protection under basic conditions (triethylamine/DMAP) to form tert-butyl 1-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate (94% yield) .
- Step 4 : Reduction with LiBHEt₃ followed by cyanide introduction via BF₃·Et₂O/trimethylsilyl cyanide (107% yield) .
Q. Optimization Tips :
- Use controlled temperatures (-78°C) for stereoselective reductions.
- Purify intermediates via MTBE washing and column chromatography to mitigate impurities .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Key characterization data includes:
- ¹H NMR (CDCl₃): Peaks at δ 4.25–4.00 (m, 1H), 3.87–3.56 (m, 5H), and 1.61–1.38 (m, 11H), confirming spirocyclic and ester functionalities .
- ¹³C NMR : Signals at δ 176.23 (carboxylic acid), 154.45 (Boc carbonyl), and 80.08 (spirocyclic ether) .
- LCMS : [M - H]⁻ at m/z 284.2 .
Q. Methodological Note :
Q. What are the common challenges in purifying intermediates, and how can they be addressed?
- Challenge 1 : Hydrolysis of Boc-protected intermediates during acidic workup.
- Solution : Use mild acids (e.g., HCl/dioxane) and monitor pH to avoid over-acidification .
- Challenge 2 : Emulsion formation during MTBE/water extraction.
- Solution : Add NaCl to the aqueous layer to improve phase separation .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for spirocyclic compounds?
- Root Cause : Tautomerism or conformational flexibility in the spirocyclic core.
- Resolution Strategies :
Example : In tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate, the ¹H NMR shows broad signals due to hindered rotation; cooling to -20°C resolves splitting .
Q. What strategies improve synthetic efficiency in low-yielding steps (e.g., cyanide introduction)?
- Catalytic Approach : Replace stoichiometric BF₃·Et₂O with Lewis acid catalysts (e.g., ZnCl₂) to reduce side reactions.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance cyanide nucleophilicity .
Q. Data from Evidence :
- Trimethylsilyl cyanide with BF₃·Et₂O gave 107% yield but required strict temperature control (-78°C) .
Q. How does the compound’s spirocyclic architecture influence its reactivity in cycloaddition reactions?
- Steric Effects : The rigid spirocyclic core restricts transition-state geometries, favoring endo selectivity in Diels-Alder reactions .
- Electronic Effects : The ether oxygen enhances electron density at the adjacent carbon, facilitating nucleophilic attacks .
Case Study : Cycloaddition of nitrone 94 with methyl acrylate yielded methyl 1-benzyl-2-oxa-1-azaspiro[4.5]decane-3-carboxylate (13% yield), highlighting steric challenges .
Q. What computational methods predict the compound’s stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
